4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol
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Overview
Description
5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, hydroxyl, nitro, and hydrazone, which contribute to its reactivity and versatility in chemical synthesis and biological studies.
Preparation Methods
The synthesis of 5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of 5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE: This can be achieved through the nitration of 5-bromo-2-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled conditions.
Synthesis of 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: This involves the reaction of 4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step is the condensation of 5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE with the synthesized hydrazone in the presence of an acid catalyst to form the target compound.
Chemical Reactions Analysis
5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with other similar compounds, such as:
5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE THIOSEMICARBAZONE: This compound has a similar structure but contains a thiosemicarbazone moiety instead of a hydrazone moiety.
5-BROMO-2-HYDROXY-3-NITROBENZALDEHYDE PHENYLHYDRAZONE: This compound contains a phenylhydrazone moiety and has different chemical and biological properties.
5-BROMO-3-NITROSALICYLALDEHYDE: This compound has a similar brominated and nitrated benzaldehyde structure but lacks the hydrazone and triazine moieties.
Properties
Molecular Formula |
C21H17Br2N9O3 |
---|---|
Molecular Weight |
603.2 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C21H17Br2N9O3/c1-11-7-12(2)31(30-11)21-27-19(25-16-5-3-14(22)4-6-16)26-20(28-21)29-24-10-13-8-15(23)9-17(18(13)33)32(34)35/h3-10,33H,1-2H3,(H2,25,26,27,28,29)/b24-10+ |
InChI Key |
WTUGHCGIIXYSAD-YSURURNPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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